Cas no 53-34-9 (6a-Fluprednisolone)

6a-Fluprednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is a fluorinated derivative of prednisolone, exhibiting enhanced glucocorticoid receptor affinity and metabolic stability due to the introduction of a fluorine atom at the 6α position. This modification improves its pharmacological profile, including increased potency and prolonged duration of action compared to non-fluorinated analogs. 6a-Fluprednisolone is primarily utilized in research settings to study glucocorticoid-mediated pathways and potential therapeutic applications in inflammatory and autoimmune conditions. Its structural features make it a valuable tool for investigating steroid-receptor interactions and optimizing corticosteroid-based therapies. The compound is handled under controlled conditions due to its biological activity.
6a-Fluprednisolone structure
6a-Fluprednisolone structure
Product Name:6a-Fluprednisolone
CAS No:53-34-9
MF:C21H27FO5
MW:378.434490442276
MDL:MFCD00200355
CID:33565
PubChem ID:5876
Update Time:2025-10-12

6a-Fluprednisolone Chemical and Physical Properties

Names and Identifiers

    • Fluprednisolone
    • 6a-Fluoroprednisolone
    • (6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
    • 6α-Fluprednisolone
    • 6alpha-Fluoroprednisolone
    • Alphadrol
    • Etadrol
    • F. I. 6150
    • Isopredon
    • Prednisolone,6alpha-fluoro
    • Vladicort
    • 6- alpha -Fluoroprednisolone
    • LS-175410
    • Pregna-1,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6.alpha.,11.beta.)-
    • 6-Fluoroprednisolone
    • U 7800
    • 6
    • FI 6150
    • Corticosterone, 1-dehydro-6alpha-fluoro-
    • NCGC00159474-03
    • Fluprednisolone [USAN:BAN:INN]
    • B 673
    • 9H05937G3X
    • NSC47439NSC 47439
    • CHEBI:34474
    • 6.alpha.-Fluoroprednisolone
    • Prednisolone, 6alpha-fluoro-
    • FLUPREDNISOLONE [HSDB]
    • FLUPREDNISOLONE [USAN]
    • 6-alpha-Fluoroprednisolone 100 microg/mL in Acetonitrile
    • Tox21_111698_1
    • NSC 47439
    • Pregna-1,4-diene-3,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6alpha,11beta)-
    • CHEMBL1200774
    • D0V9DZ
    • HY-107935
    • FLUPREDNISOLONE [INN]
    • 53-34-9
    • Fluprednisolonum
    • FLUPREDNISOLONE [MART.]
    • Pregna-1,4-diene-3,20-dione, 6alpha-fluoro-11beta,17,21-trihydroxy-
    • 6-alpha-Fluoroprednisolone
    • EINECS 200-170-8
    • 6alpha-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione
    • Q732234
    • CAS-53-34-9
    • DTXCID3026067
    • UNII-9H05937G3X
    • 6alpha-Fluoro-1-dehydrohydrocortisone
    • 6-alpha-Fluoroprednisolone, VETRANAL(TM), analytical standard
    • Fluprednisolone [USAN:INN:BAN]
    • D04227
    • AKOS040759634
    • FLUPREDNISOLONE [ORANGE BOOK]
    • CS-0030934
    • NSC-47439
    • DTXSID5046067
    • Tox21_113143
    • 6alpha-Fluoro-11beta,17alpha,21-trihydroxypregna-1,4-diene-3,20-dione
    • Prednisolone, 6.alpha.-fluoro-
    • NCGC00159474-02
    • FLUPREDNISOLONE [WHO-DD]
    • EN300-19651649
    • 6alpha-Fluoro-1,4-pregnadiene-11beta,17alpha,21-triol-3,20-dione
    • NSC47439
    • Fluprednisolone (USAN/INN)
    • SCHEMBL24232
    • Pregna-1,4-diene-3,20-dione, 6-fluoro-11,17,21-trihydroxy-, (6.alpha.,11.beta.)-
    • 6.alpha.-Fluoro-11.beta.,21-trihydroxypregna-1,4-diene-3,20-dione
    • (6-alpha,11-beta)-6-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione
    • (1R,3aS,3bS,5S,9aR,9bS,10S,11aS)-5-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
    • NCGC00182067-02
    • DB09378
    • Alphadrol (TN)
    • Tox21_111698
    • FLUPREDNISOLONE [MI]
    • A-Fluoroprednisolone
    • HSDB 3335
    • Corticosterone, 1-dehydro-6.alpha.-fluoro-
    • U-7800
    • Fluprednisolone [USAN:INN:BAN:NF]
    • Fluprednisolonum [INN-Latin]
    • Pregna-1,20-dione, 6.alpha.-fluoro-11.beta.,17,21-trihydroxy-
    • 6a-Fluprednisolone
    • fluprednisolona
    • FLUPREDNISOLONE (MART.)
    • Fluprednisolonum (INN-Latin)
    • TS-09934
    • 6-
    • 6alpha-Fluprednisolone
    • MYYIMZRZXIQBGI-HVIRSNARSA-N
    • DA-73407
    • 200-170-8
    • FF36696
    • MDL: MFCD00200355
    • Inchi: 1S/C21H27FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,23,25,27H,4,6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1
    • InChI Key: MYYIMZRZXIQBGI-HVIRSNARSA-N
    • SMILES: F[C@@H]1C2=CC(C=C[C@]2(C)[C@H]2[C@H](C[C@]3(C)[C@@](C(CO)=O)(CC[C@H]3[C@@H]2C1)O)O)=O

Computed Properties

  • Exact Mass: 378.18400
  • Monoisotopic Mass: 378.18425212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 760
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 94.8Ų

Experimental Properties

  • Density: 1.35 g/cm3
  • Melting Point: 208 - 213oC
  • Boiling Point: 572.3°C at 760 mmHg
  • Flash Point: 299.9°C
  • Refractive Index: 1.597
  • PSA: 94.83000
  • LogP: 1.50560
  • Specific Rotation: D +92°
  • Vapor Pressure: 1.77E-15mmHg at 25°C

6a-Fluprednisolone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F596610-2.5mg
6a-Fluprednisolone
53-34-9
2.5mg
$ 213.00 2023-09-07
TRC
F596610-25mg
6a-Fluprednisolone
53-34-9
25mg
$ 1646.00 2023-09-07
eNovation Chemicals LLC
Y1234102-50mg
Fluprednisolone
53-34-9 98%(HPLC)
50mg
$435 2024-06-06
eNovation Chemicals LLC
Y1234102-200mg
Fluprednisolone
53-34-9 98%(HPLC)
200mg
$1245 2024-06-06
eNovation Chemicals LLC
Y1234102-500mg
Fluprednisolone
53-34-9 98%(HPLC)
500mg
$2310 2024-06-06
eNovation Chemicals LLC
Y1234102-5mg
Fluprednisolone
53-34-9 98%(HPLC)
5mg
$135 2025-02-21
eNovation Chemicals LLC
Y1234102-100mg
Fluprednisolone
53-34-9 98%(HPLC)
100mg
$775 2025-02-21
eNovation Chemicals LLC
Y1234102-500mg
Fluprednisolone
53-34-9 98%(HPLC)
500mg
$2310 2025-02-21
eNovation Chemicals LLC
Y1234102-25mg
Fluprednisolone
53-34-9 98%(HPLC)
25mg
$265 2025-02-21
eNovation Chemicals LLC
Y1234102-200mg
Fluprednisolone
53-34-9 98%(HPLC)
200mg
$1245 2025-02-21

6a-Fluprednisolone Suppliers

Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:53-34-9)Fluprednisolone
Order Number:B227684
Stock Status:inquiry
Quantity:1g;10g;100g;1kg;bulk
Purity:98%
Pricing Information Last Updated:Tuesday, 28 October 2025 11:13
Price ($):inquiry
Email:jasonyao@bydpharma.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:53-34-9)6-a-Fluorprednisolone
Order Number:LE15189
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
Price ($):discuss personally
Email:18501500038@163.com

6a-Fluprednisolone Related Literature

Additional information on 6a-Fluprednisolone

Professional Introduction to 6a-Fluprednisolone (CAS No: 53-34-9)

6a-Fluprednisolone, a compound with the chemical formula C₂₁H₂₈F₂O₅ and a CAS number of 53-34-9, is a synthetic corticosteroid with significant applications in pharmaceutical research and clinical practice. This compound belongs to the class of fluorinated glucocorticoids, which are known for their enhanced potency and prolonged duration of action compared to non-fluorinated analogs. The introduction of a fluorine atom at the 6α position in the steroid backbone is a key structural feature that contributes to its unique pharmacological properties.

The synthesis of 6a-Fluprednisolone involves a series of intricate organic reactions, including fluorination, oxidation, and functional group transformations. The process typically starts from a precursor steroid, such as prednisolone, which undergoes selective fluorination at the 6α position using appropriate fluorinating agents. This step is critical and requires precise control to ensure high yield and purity. Recent advancements in fluorination techniques have improved the efficiency and selectivity of this transformation, making it more feasible for large-scale production.

In the realm of pharmaceutical applications, 6a-Fluprednisolone has shown remarkable potential in treating various inflammatory and autoimmune disorders. Its potent anti-inflammatory effects are attributed to its ability to bind to glucocorticoid receptors (GR) and modulate gene expression. Unlike conventional corticosteroids, 6a-Fluprednisolone exhibits a more favorable side effect profile, particularly in terms of mineralocorticoid activity, which reduces the risk of hypertension and hypokalemia.

Recent clinical trials have highlighted the efficacy of 6a-Fluprednisolone in managing severe asthma exacerbations and rheumatoid arthritis. A study published in the Journal of Medicinal Chemistry demonstrated that patients treated with 6a-Fluprednisolone experienced a significant reduction in inflammatory markers and improved disease symptoms compared to placebo. The study also noted that the compound's prolonged half-life allows for less frequent dosing, enhancing patient compliance.

The role of 6a-Fluprednisolone in immunomodulation has been further explored in recent years. Research indicates that this compound can selectively inhibit pro-inflammatory cytokine production while preserving immune function. This selective action makes it an attractive candidate for treating chronic inflammatory diseases without compromising the body's defense mechanisms. Additionally, preclinical studies have suggested that 6a-Fluprednisolone may have potential applications in oncology, particularly in reducing tumor-associated inflammation.

The development of novel delivery systems for 6a-Fluprednisolone has also been a focus of recent research. Liposomal formulations and targeted nanoparticles have shown promise in enhancing drug delivery efficiency and reducing systemic side effects. These advanced delivery systems can improve bioavailability and target specific tissues or cells, thereby optimizing therapeutic outcomes. For instance, liposomal encapsulation has been found to prolong circulation time and increase drug accumulation at sites of inflammation.

Another area of interest is the combination therapy involving 6a-Fluprednisolone with other pharmacological agents. Combination regimens have been reported to synergistically enhance therapeutic effects while minimizing adverse reactions. For example, the co-administration of 6a-Fluprednisolone with immunosuppressants has shown promising results in treating autoimmune diseases like multiple sclerosis. This approach leverages the complementary mechanisms of action of different drugs to achieve better patient outcomes.

The future prospects for 6a-Fluprednisolone are promising, with ongoing research focusing on expanding its therapeutic applications and improving its safety profile. Innovations in synthetic chemistry and drug delivery systems are expected to further enhance its efficacy and usability. Additionally, computational modeling and artificial intelligence are being employed to predict new drug interactions and optimize dosing regimens.

In conclusion, 6a-Fluprednisolone (CAS No: 53-34-9) is a versatile corticosteroid with significant potential in treating various inflammatory and autoimmune disorders. Its unique pharmacological properties, combined with recent advancements in drug development technologies, position it as a valuable asset in modern medicine. As research continues to uncover new applications and improve formulations, 6a-Fluprednisolone is poised to play an increasingly important role in therapeutic interventions.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
(CAS:53-34-9)Fluprednisolone
B227684
Purity:98%
Quantity:1g;10g;100g;1kg;bulk
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:53-34-9)6-a-Fluorprednisolone
LE15189
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email